3',5'-Difluoro-2-piperidinomethyl benzophenone

Descripción

Structural Characteristics and International Union of Pure and Applied Chemistry Nomenclature

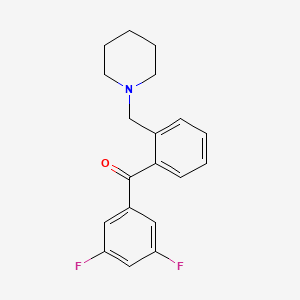

The structural architecture of this compound is characterized by a benzophenone core consisting of two phenyl rings connected through a carbonyl bridge, with specific substitutions that define its unique chemical identity. According to International Union of Pure and Applied Chemistry nomenclature principles, this compound is systematically named as (3,5-difluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone, which precisely describes the spatial arrangement of its functional groups. The molecular structure incorporates two fluorine atoms positioned at the meta positions (3' and 5') of one phenyl ring, while the second phenyl ring bears a piperidinomethyl substituent at the ortho position (2-position) relative to the carbonyl group. The compound's structural representation through Simplified Molecular-Input Line-Entry System notation is documented as O=C(C1=CC(F)=CC(F)=C1)C2=CC=CC=C2CN3CCCCC3, providing a standardized method for computational chemistry applications and database searches.

The three-dimensional conformation of this compound exhibits significant complexity due to the conformational flexibility introduced by the piperidinomethyl group and the electronic effects of the fluorine substituents. The piperidine ring adopts a chair conformation under standard conditions, with the methylene linker providing rotational freedom that allows for multiple conformational states. The fluorine atoms contribute to the compound's overall polarity and electronic distribution, with their high electronegativity influencing the electron density around the carbonyl group and affecting potential intermolecular interactions. Physical property predictions indicate a boiling point of approximately 443.4±45.0 degrees Celsius and a density of 1.202±0.06 grams per cubic centimeter, while the predicted acid dissociation constant value of 8.63±0.10 suggests weak base character attributable to the piperidine nitrogen.

Historical Development of Fluorinated Benzophenone Derivatives

The historical development of fluorinated benzophenone derivatives traces back to the recognition of fluorine's unique properties in medicinal chemistry and its ability to modulate biological activity through enhanced metabolic stability and altered physicochemical characteristics. Early research into benzophenone scaffolds established their importance as versatile intermediates in pharmaceutical synthesis, with subsequent investigations revealing that fluorine substitution could significantly enhance the biological profiles of these compounds. The evolution of fluorinated benzophenone chemistry accelerated during the late twentieth and early twenty-first centuries, driven by advances in synthetic methodology and the growing understanding of fluorine's role in drug design.

Significant progress in the field emerged from systematic studies investigating the relationship between fluorine substitution patterns and biological activity. Research conducted by various pharmaceutical laboratories demonstrated that fluorinated benzophenone derivatives exhibited enhanced potency against specific molecular targets, particularly in the context of neurological disorders. A landmark study published in 2014 focused on fluorinated benzophenone derivatives as multipotent agents for Alzheimer's disease, revealing that compounds targeting both beta-secretase and acetylcholinesterase showed promising therapeutic potential. These investigations established that the strategic placement of fluorine atoms could optimize both target selectivity and pharmacokinetic properties, leading to the development of compounds with improved therapeutic indices.

The research trajectory also encompassed investigations into the antioxidant properties of fluorinated benzophenones, with studies demonstrating their ability to inhibit reactive oxygen species formation in neuronal cell lines. Compound 62, identified in these studies, showed good potency to inhibit beta-secretase with an inhibition concentration value of 2.32 micromolar, while also demonstrating antioxidant activity by preventing reactive oxygen species formation in human neuronal cells. The development of fluorinated benzophenone derivatives has continued to evolve, with contemporary research focusing on structure-activity relationships that guide the rational design of new compounds with enhanced biological profiles and reduced off-target effects.

Positional Isomerism in Difluorobenzophenone Systems

Positional isomerism in difluorobenzophenone systems represents a critical aspect of structure-activity relationships, where the specific placement of fluorine atoms dramatically influences both chemical properties and biological activities. The systematic study of these isomeric relationships has revealed distinct patterns of activity based on fluorine substitution positions, with 3',5'-difluoro derivatives often exhibiting different profiles compared to their 2',4'-difluoro, 3',4'-difluoro, and other positional isomers. Database searches reveal multiple documented isomers of difluoro-piperidinomethyl benzophenones, each characterized by unique Chemical Abstracts Service numbers and distinct physicochemical properties.

The 3',5'-difluoro substitution pattern in this compound creates a symmetric arrangement that influences the compound's electronic distribution and potential binding interactions with biological targets. This positioning contrasts with the 4'-substituted isomer (3,5-Difluoro-4'-piperidinomethyl benzophenone, Chemical Abstracts Service number 898775-67-2), which places the piperidinomethyl group in the para position relative to the carbonyl bridge. Similarly, the 3'-substituted variant (3,5-Difluoro-3'-piperidinomethyl benzophenone, Chemical Abstracts Service number 898793-62-9) demonstrates yet another distinct spatial arrangement that affects molecular recognition events.

Comparative analysis of these positional isomers reveals significant differences in their predicted physical properties and potential biological activities. The 3',4'-difluoro isomer represents an asymmetric substitution pattern that introduces different electronic effects compared to the symmetric 3',5'-arrangement. Research has shown that positional variations in fluorine placement can affect compound stability, metabolic pathways, and target selectivity, making the study of these isomeric relationships essential for drug design efforts. The systematic investigation of positional isomerism in difluorobenzophenone systems continues to provide valuable insights into the molecular determinants of biological activity and serves as a foundation for the rational design of new therapeutic agents.

Propiedades

IUPAC Name |

(3,5-difluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2NO/c20-16-10-15(11-17(21)12-16)19(23)18-7-3-2-6-14(18)13-22-8-4-1-5-9-22/h2-3,6-7,10-12H,1,4-5,8-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTFKBJMEPPAMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643618 | |

| Record name | (3,5-Difluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898773-79-0 | |

| Record name | Methanone, (3,5-difluorophenyl)[2-(1-piperidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898773-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Difluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of Difluorobenzophenone Core

The preparation of difluorobenzophenone derivatives typically starts with an acylation reaction involving fluorinated aromatic precursors. A representative method for 4,4'-difluorobenzophenone involves:

- Friedel-Crafts acylation of fluorobenzene with fluorine-substituted benzotrichloride under aluminum chloride catalysis.

- Reaction conditions: Cooling to 0–25 °C, reaction time 10–30 minutes.

- Followed by hydrolysis of the intermediate dichloromethane derivative at azeotropic temperature for 4–6 hours to yield the difluorobenzophenone.

This method is adaptable for 3',5'-difluoro substitution by selecting appropriate fluorinated benzotrichloride or fluorobenzene isomers.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Acylation | Fluorobenzene + Fluorobenzotrichloride + AlCl3 | 0–25 °C, 10–30 min | Difluorophenyl dichloromethane intermediate |

| Hydrolysis | Intermediate + Water | Azeotropic temp, 4–6 h | 4,4'-Difluorobenzophenone (analogous to 3',5'-difluoro) |

This approach offers high yield, selectivity, and cost-effectiveness.

Industrial-Scale Considerations and Related Piperidine Chemistry

Industrial processes for related fluorinated and chlorinated benzophenone derivatives often employ:

- Sandmeyer reactions for halogenation of aromatic amines.

- Coupling reactions involving Grignard reagents for ketone formation.

- Neat reactions (solvent-free) for piperidine addition to trifluoroacetophenone derivatives, followed by distillation under vacuum for purification.

These methods emphasize cost-effectiveness, high yield (up to 70%), and chemical purity (up to 99%) and can be adapted for fluorinated benzophenone derivatives with piperidine substituents.

Summary Table of Preparation Steps and Conditions

Research Findings and Notes

- The acylation-hydrolysis method for difluorobenzophenone synthesis is well-established, providing a robust platform for further functionalization.

- Piperidine coupling reactions are versatile and can be performed under solvent-free conditions or in solvents like tetrahydrofuran, often with high selectivity and yield.

- Industrial processes for related compounds demonstrate scalability and cost efficiency, suggesting feasibility for 3',5'-difluoro-2-piperidinomethyl benzophenone production.

- No direct published synthesis of this compound was found in the surveyed literature, but the combination of these methods is the logical synthetic route.

Análisis De Reacciones Químicas

3’,5’-Difluoro-2-piperidinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Aplicaciones Científicas De Investigación

3’,5’-Difluoro-2-piperidinomethyl benzophenone has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.

Mecanismo De Acción

The mechanism of action of 3’,5’-Difluoro-2-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects .

Comparación Con Compuestos Similares

Table 1: Substituent Influence on Electronic Properties

- Fluorine vs. Chlorine: Fluorine’s higher electronegativity induces stronger electron withdrawal, lowering reduction potentials compared to chloro-substituted analogs ().

- Piperidinomethyl vs.

Electrochemical Behavior

Table 2: Cyclic Voltammetry Data (Reduction Potentials)

- -1.85 V for unsubstituted benzophenone), indicating easier reduction due to electron withdrawal ().

- Piperidinomethyl groups stabilize the radical anion intermediate, improving electrochemical reversibility compared to nitro- or amino-substituted derivatives ().

Spectroscopic and Photophysical Properties

Table 3: NMR and ISC Rate Constants

| Compound | ¹³C NMR (Azomethine, ppm) | ISC Rate (s⁻¹) | Evidence |

|---|---|---|---|

| 3',5'-Difluoro-2-piperidinomethyl | 170.7–181.6 (C=O) | >10⁷ | |

| Salicylaldehyde derivatives | 164.6–168.4 | <10⁶ |

- The piperidinomethyl group shifts the carbonyl carbon (C=O) resonance upfield compared to salicylaldehyde derivatives, reflecting inductive electron donation ().

- Fluorine substitution enhances intersystem crossing (ISC) rates (>10⁷ s⁻¹) due to heavy atom effects, favoring triplet-state formation for applications in phosphorescence or photocatalysis ().

Actividad Biológica

3',5'-Difluoro-2-piperidinomethyl benzophenone is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO, with a molecular weight of approximately 348.39 g/mol. Its structure features a benzophenone core with two fluorine atoms and a piperidinomethyl group, which enhances its chemical stability and lipophilicity, making it a candidate for various applications in medicinal chemistry and organic synthesis.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, potentially acting as an inhibitor or modulator of specific enzymes and receptors. However, the exact mechanisms of action are not yet fully understood, necessitating further investigation into its interactions at the molecular level.

Potential Biological Applications

- Enzyme Inhibition : The compound may interact with various enzymes, influencing their activity. This could have implications in pharmacological contexts where enzyme modulation is desired.

- Receptor Interaction : It is hypothesized that the compound might affect receptor signaling pathways, although specific targets remain to be identified.

- Therapeutic Applications : Given its structural characteristics, there is potential for development in treating diseases where enzyme or receptor modulation is beneficial, such as neurodegenerative diseases or cancers .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is helpful to compare it with related compounds:

| Compound Name | Key Features |

|---|---|

| 3',5'-Difluorobenzophenone | Lacks the piperidinomethyl group; different chemical properties and reactivity. |

| 2-Piperidinomethyl benzophenone | Does not contain fluorine atoms; variations in chemical behavior and applications. |

| 3',5'-Difluoro-2-pyridinemethanol | Contains a pyridine ring instead of a benzophenone structure; affects chemical and biological properties. |

The combination of functional groups in this compound imparts distinct chemical reactivity and potential biological activities not present in these similar compounds.

Case Studies and Research Findings

Recent research has focused on the biological properties of benzophenones, including derivatives like this compound. A study involving molecular docking simulations indicates that certain benzophenone derivatives may inhibit presenilin proteins linked to Alzheimer's disease, suggesting potential therapeutic applications for compounds with similar structures .

In another study, the antioxidant and anti-inflammatory properties of related benzophenones were evaluated, indicating that these compounds often exhibit significant biological activities that could be harnessed for medicinal purposes .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3',5'-Difluoro-2-piperidinomethyl benzophenone, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via multi-step routes involving benzophenone derivatives and piperidine coupling. For example, benzoylpiperidine scaffolds are often prepared by nucleophilic substitution or Friedel-Crafts acylation. Intermediates are characterized using -NMR and -NMR to confirm substituent positions and purity. HPLC (e.g., using n-hexane/EtOAC eluents) and elemental analysis validate chemical composition and structural integrity .

Q. How can researchers detect and quantify trace impurities like benzophenone derivatives in pharmaceutical formulations?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used, as demonstrated for benzophenone impurity analysis in phenytoin at 254 nm. Derivatization techniques, such as stir bar sorptive extraction (SBSE) with in-situ derivatization, enhance sensitivity for GC-MS analysis, achieving detection limits of 10 mg/kg in plant extracts .

Q. What safety protocols are critical when handling fluorinated benzophenone derivatives in laboratory settings?

- Methodological Answer : Due to endocrine-disrupting and carcinogenic risks (IARC Group 2B), use fume hoods for synthesis steps involving volatile intermediates. Monitor biodegradation rates using BOD tests (e.g., activated sludge inoculum) to assess environmental persistence, and employ mercury chloride to confirm microbial degradation pathways in soil studies .

Advanced Research Questions

Q. How do computational studies resolve contradictions in the photochemical decay mechanisms of benzophenone derivatives?

- Methodological Answer : Quantum-mechanical calculations (e.g., TD-DFT) evaluate triplet-state population pathways. For 3',5'-difluoro derivatives, solvent polarity impacts vs. transitions. Experimental-computational synergy, such as modeling diffusion coefficients ( in acetone), validates solvent effects on photochemical behavior .

Q. What strategies optimize regioselective alkylation in fluorinated benzophenone-based reactions?

- Methodological Answer : Benzophenone acts as a dual hydrogen atom transfer (HAT) agent and oxidant in photochemical alkylation. For C-4 selective pyridine alkylation, flow chemistry combined with inline benzophenone removal enhances efficiency. Computational modeling of radical intermediates and kinetic studies under UV light guide reaction design .

Q. How can researchers address discrepancies in biodegradation data for benzophenone derivatives across different matrices?

- Methodological Answer : Contradictions arise from matrix-specific microbial activity. Use standardized OECD 301 tests (e.g., MITI protocol) for aerobic degradation. Cross-validate with soil column studies (15–40% removal rates) and employ inhibitors like HgCl to distinguish abiotic vs. biotic degradation pathways .

Q. What advanced spectroscopic techniques elucidate the interaction of benzophenone derivatives with biological macromolecules?

- Methodological Answer : Fluorescence quenching assays and circular dichroism (CD) analyze binding to DNA or proteins. For example, benzophenone-Schiff base metal complexes exhibit hypochromic shifts in UV-Vis spectra, indicating intercalation. Molecular docking simulations complement experimental data to map binding sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.